molecular formula C15H15FN2O2S2 B2465253 2-(2-((4-Fluorophenyl)thio)acetamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 896291-08-0

2-(2-((4-Fluorophenyl)thio)acetamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2465253
CAS No.: 896291-08-0
M. Wt: 338.42
InChI Key: UELPCAHFZCWMJI-UHFFFAOYSA-N
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Description

2-(2-((4-Fluorophenyl)thio)acetamido)-4,5-dimethylthiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives.

Preparation Methods

The synthesis of 2-(2-((4-Fluorophenyl)thio)acetamido)-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common synthetic route involves the reaction of 4-fluorothiophenol with chloroacetamide to form the intermediate 2-(4-fluorophenylthio)acetamide. This intermediate is then subjected to cyclization with 2,3-dimethylthiophene-3-carboxylic acid under specific reaction conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(2-((4-Fluorophenyl)thio)acetamido)-4,5-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-((4-Fluorophenyl)thio)acetamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

2-(2-((4-Fluorophenyl)thio)acetamido)-4,5-dimethylthiophene-3-carboxamide can be compared with other thiophene derivatives, such as:

This compound’s unique structure, particularly the presence of the fluorophenylthio group, contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2S2/c1-8-9(2)22-15(13(8)14(17)20)18-12(19)7-21-11-5-3-10(16)4-6-11/h3-6H,7H2,1-2H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELPCAHFZCWMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CSC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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